
4-Bromo-2-chloro-5-(trifluoromethyl)aniline
説明
Synthesis Analysis
The synthesis of derivatives similar to 4-Bromo-2-chloro-5-(trifluoromethyl)aniline involves several chemical reactions including bromination and chlorination processes. An improved synthesis process for related compounds has been described, showcasing the efficiency of using bromine and hydrogen peroxide as brominating agents, with high yields and product purity being significant outcomes (Ding Zhi-yuan, 2011).
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline and its derivatives has been extensively studied using vibrational spectroscopy techniques like Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman), complemented by theoretical calculations. These studies help in understanding the effects of substituents on the vibrational spectra and molecular geometry of the compound. For instance, vibrational analysis of related molecules has been performed to show the influence of substituent groups on their structure and vibrational spectra (B. Revathi et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 4-Bromo-2-chloro-5-(trifluoromethyl)aniline demonstrate its reactivity and potential applications in synthesizing other chemical compounds. Transition metal-free synthesis methods have been reported for the production of related anilines, highlighting the versatility of such compounds in organic synthesis (M. Staudt et al., 2022).
Physical Properties Analysis
The physical properties of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline derivatives, such as their optical transmission range, fluorescence spectrum, and mechanical strength, have been characterized to explore their potential in applications like nonlinear optical materials. For example, the organic nonlinear optical material 4-bromo-4'chloro benzylidene aniline was studied for its optical transmission and mechanical strength, indicating its suitability for NLO applications (A. Subashini et al., 2011).
科学的研究の応用
Vibrational Analysis and Spectroscopic Properties
Vibrational Spectroscopic Applications :4-Bromo-2-chloro-5-(trifluoromethyl)aniline and its derivatives have been extensively studied for their vibrational spectroscopic properties. For instance, the vibrational analysis of this compound, including its Fourier Transform-Infrared and Fourier Transform-Raman techniques, provides valuable insights. The studies focus on the effects of electron donation and withdrawal on the aniline structure and how substituent positions influence the vibrational spectra. These investigations are further enriched by theoretical computations, such as hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions, using density functional theory (DFT) Revathi et al., 2017.
Synthesis and Structural Analysis
Transition Metal-Free Synthesis :The compound plays a crucial role in the synthesis of biologically active compounds. A noteworthy approach is the transition metal-free synthesis of meta-bromo- and meta-trifluoromethylanilines. This method, starting from specific cyclopentanones, expands the possibilities for synthesizing anilines with challenging substitution patterns. The process is notable for acceptable to high yields and its versatility with different types of amines Staudt et al., 2022.
Preparation of Isatin Derivatives :4-Bromo-2-chloro-5-(trifluoromethyl)aniline is integral in synthesizing various isatin derivatives. These derivatives, holding significant pharmaceutical importance, are synthesized using methods like the Sandmeyer reaction, starting from m-substituted aniline Zhenmin, 2008.
Crystal Structure Insights :The crystal structures of derivatives of this compound, like p-halo-N-(p-cyanobenzylidene)aniline and p-cyano-N-(p-halobenzylidene)aniline, have been meticulously studied. The research sheds light on molecular chains and interactions, contributing to a better understanding of the compound’s properties in different crystalline forms Ojala et al., 2001.
作用機序
Target of Action
It’s known that similar compounds can target the respiratory system .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to various biochemical changes .
Pharmacokinetics
Similar compounds have been studied in rats, where they were administered intraperitoneally and their metabolic fate and urinary excretion were analyzed .
Result of Action
Similar compounds have been reported to have antimicrobial effects .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents for optimal stability .
特性
IUPAC Name |
4-bromo-2-chloro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTLQQLBRJFBIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555898 | |
| Record name | 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104460-69-7 | |
| Record name | 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


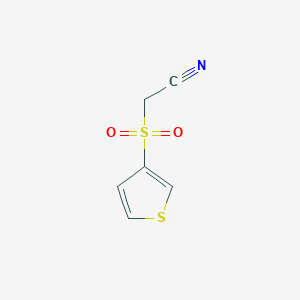


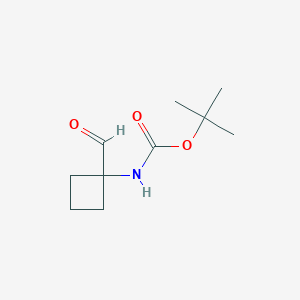
![5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B63046.png)
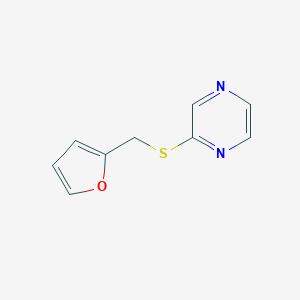

![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)
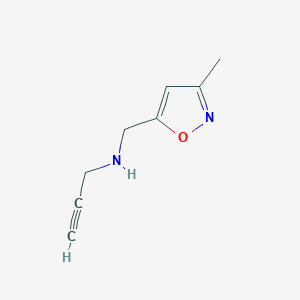
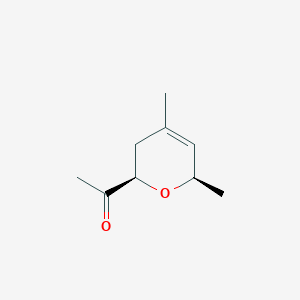
![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)
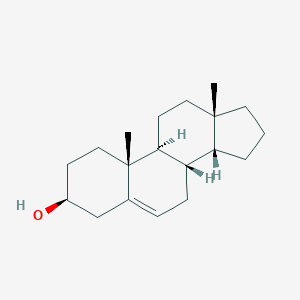

![1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone](/img/structure/B63065.png)